

# MYORG Gene Variants in Autosomal Recessive Primary Familial Brain Calcification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | pFBC      |           |
| Cat. No.:            | B15135574 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Primary Familial Brain Calcification (**PFBC**) is a rare neurodegenerative disorder characterized by bilateral calcification of the basal ganglia and other brain regions. While several genes have been implicated in the autosomal dominant form of the disease, myogenesis-regulating glycosidase (MYORG) stands as the first and a major genetic cause of autosomal recessive **PFBC**.[1][2] Loss-of-function mutations in MYORG lead to extensive brain calcification and a range of neurological symptoms. This technical guide provides a comprehensive overview of the current understanding of MYORG variants in **pFBC**, including a summary of reported pathogenic variants, detailed experimental methodologies for their identification and characterization, and a review of the proposed molecular pathways. This document is intended to serve as a resource for researchers and drug development professionals working to unravel the mechanisms of and develop therapies for this debilitating disease.

# Introduction to MYORG and its Role in pFBC

MYORG (also known as KIAA1161 or NET37) encodes a transmembrane protein localized to the endoplasmic reticulum and is predominantly expressed in astrocytes.[1][3] It belongs to the glycosyl hydrolase family 31.[4] The discovery of biallelic mutations in MYORG as a cause of autosomal recessive **PFBC** has highlighted the crucial role of astrocytes in preventing brain



calcification.[1][5] Patients with MYORG-related **PFBC** typically present with a homogeneous clinical spectrum, including extensive brain calcification, parkinsonism, dysarthria, and ataxia. [6] The clinical penetrance in individuals with biallelic MYORG mutations is high, often leading to a more severe calcification pattern compared to the autosomal dominant forms of the disease.[7]

# Quantitative Data on MYORG Variants and Clinical Manifestations

The following tables summarize quantitative data from various studies on MYORG variants and their associated clinical and radiological findings.

Table 1: Frequency of MYORG Variants in pFBC Cohorts

| Cohort<br>Description                            | Total pFBC<br>Patients/Famili<br>es | Patients/Famili<br>es with<br>MYORG<br>Variants | Frequency (%)              | Citation |
|--------------------------------------------------|-------------------------------------|-------------------------------------------------|----------------------------|----------|
| Chinese cohort (autosomal recessive or sporadic) | 245 patients                        | 6 patients                                      | 2.4                        | [6]      |
| Meta-analysis of various studies                 | -                                   | -                                               | 16.8 (95% CI:<br>0.0–54.0) | [8]      |
| General PFBC families                            | -                                   | -                                               | 11                         | [1]      |
| Recessive PFBC families                          | -                                   | -                                               | 50                         | [1]      |

Table 2: Summary of Reported Pathogenic MYORG Variants



| Variant Type           | Specific<br>Variant (cDNA<br>level) | Predicted<br>Protein<br>Change | Population/Eth<br>nicity | Citation |
|------------------------|-------------------------------------|--------------------------------|--------------------------|----------|
| Nonsense               | c.442C > T                          | p.Q148                         | Chinese                  | [6]      |
| Nonsense               | c.972C > A                          | p.Y324                         | Chinese                  | [6]      |
| Missense               | c.1969G > C                         | p.G657R                        | Chinese                  | [6]      |
| Missense               | c.2033C > G                         | p.P678R                        | Chinese                  | [6]      |
| Frameshift<br>Deletion | c.1233delC                          | p.F411Lfs23                    | Middle Eastern           | [4]      |
| In-frame Deletion      | c.1060_1062del<br>GAC               | p.D354del                      | Middle Eastern           | [4]      |
| Homozygous<br>Missense | c.488G > T                          | p.W163L                        | Not Specified            | [2]      |
| Homozygous<br>Nonsense | c.2135G > A                         | p.W712                         | Not Specified            | [2]      |

Table 3: Clinical and Radiological Features in Patients with Biallelic MYORG Mutations



| Feature                           | Finding                                                                                                                                                                              | Citation |
|-----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Common Neurological<br>Symptoms   | Dysarthria, Parkinsonism, Gait<br>Disorder, Ataxia, Vertigo                                                                                                                          | [4][6]   |
| Age of Symptom Onset              | Median of 29.5 years (range<br>21–57 years) in one study<br>cohort                                                                                                                   | [4]      |
| Brain Calcification Pattern       | Extensive calcification of basal ganglia, thalamus, cerebellar lobes, and vermis. Brainstem calcification can be a prominent feature.                                                | [4][6]   |
| Total Calcification Score (TCS)   | Average TCS of 35.06 (95% CI: 24.00–46.12) in a meta-<br>analysis                                                                                                                    | [8]      |
| Heterozygous Carrier<br>Phenotype | Often asymptomatic, though<br>some may show punctate<br>calcification of the globus<br>pallidus.[3] About 50% of<br>heterozygotes may have some<br>degree of brain calcification.[9] | [3][9]   |

# **Experimental Protocols**

This section details the key experimental methodologies employed in the study of MYORG variants in **pFBC**.

## **Genetic Analysis**

Objective: To identify pathogenic variants in the MYORG gene in patients with **pFBC**.

Methodology: Whole-Exome Sequencing (WES) followed by Sanger Sequencing Confirmation

 DNA Extraction: Genomic DNA is extracted from peripheral blood samples of the proband and available family members using standard commercial kits.



#### · Library Preparation and WES:

- Genomic DNA is fragmented, and sequencing libraries are prepared using a commercial exome capture kit (e.g., Agilent SureSelect Human All Exon).
- Paired-end sequencing is performed on an Illumina sequencing platform (e.g., HiSeq 2000/2500) to a mean coverage of >100x.[2]

#### • Bioinformatic Analysis:

- Sequencing reads are aligned to the human reference genome (e.g., hg19/GRCh37).
- Variant calling is performed using a standard bioinformatics pipeline (e.g., GATK).
- Variants are annotated using databases such as dbSNP, 1000 Genomes Project, ExAC, and gnomAD to identify novel and rare variants.[4]
- In silico prediction tools (e.g., SIFT, PolyPhen-2, CADD) are used to assess the potential pathogenicity of missense variants.
- Filtering Strategy for Autosomal Recessive Inheritance:
  - Variants are filtered to identify homozygous or compound heterozygous variants that are rare (e.g., minor allele frequency < 0.01%) in public databases.</li>
  - The focus is on variants predicted to be loss-of-function (e.g., nonsense, frameshift, splice-site).

#### Sanger Sequencing Confirmation:

- Candidate variants identified by WES are validated and tested for segregation within the family using traditional Sanger sequencing.[4][6]
- Primers are designed to amplify the exon containing the variant of interest from the genomic DNA of the proband and family members.
- The PCR products are sequenced, and the results are analyzed to confirm the presence of the variant and its inheritance pattern.



## **Gene Expression Analysis**

Objective: To determine the cellular localization of MYORG expression in the brain.

Methodology: In Situ Hybridization

- Tissue Preparation: Brain tissue sections from animal models (e.g., mice) are prepared and fixed.
- Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe specific for Myorg mRNA is synthesized.
- Hybridization: The labeled probe is hybridized to the prepared brain tissue sections.
- Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a colorimetric reaction, revealing the location of the mRNA.
- Co-localization with Cell-Type Specific Markers: To identify the specific cell type expressing Myorg, immunohistochemistry for cell-specific markers (e.g., S100β for astrocytes) can be performed on the same or adjacent sections.[1]

## **Signaling Pathways and Experimental Workflows**

The precise molecular function of MYORG and the exact pathway leading to brain calcification upon its loss of function are still under investigation. However, several hypotheses and connections have been proposed.

## **Proposed MYORG-Related Pathophysiological Pathway**

Phylogenetic profiling analyses suggest a functional relationship between MYORG and proteins involved in ion homeostasis and calcium channel activity.[4] Furthermore, a potential link to the PDGFRβ signaling pathway, which is implicated in autosomal dominant **pFBC**, has been suggested.[4] A loss of MYORG function in astrocytes is thought to be a key initiating event.[2]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. english.cas.cn [english.cas.cn]
- 2. Genetic and pathophysiological insights from autopsied patient with primary familial brain calcification: novel MYORG variants and astrocytic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYORG Mutations: a Major Cause of Recessive Primary Familial Brain Calcification PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MYORG is associated with recessive primary familial brain calcification PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biallelic Mutations in MYORG Cause Autosomal Recessive Primary Familial Brain Calcification PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mutation Analysis of MYORG in a Chinese Cohort With Primary Familial Brain Calcification [frontiersin.org]
- 7. Frontiers | A novel MYORG mutation causes primary familial brain calcification with migraine: Case report and literature review [frontiersin.org]
- 8. Gene Variants Related to Primary Familial Brain Calcification: Perspectives from Bibliometrics and Meta-Analysis | eNeuro [eneuro.org]
- 9. Primary Familial Brain Calcification Overview GeneReviews® NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MYORG Gene Variants in Autosomal Recessive Primary Familial Brain Calcification: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135574#myorg-gene-variants-in-autosomal-recessive-pfbc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com